
Debenzoylpaeoniflorgenin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Debenzoylpaeoniflorgenin is a natural compound derived from the root of Paeonia lactiflora, a plant commonly used in traditional Chinese medicine. This compound is known for its various pharmacological activities, including antihyperglycemic effects . It is a monoterpene glycoside and is structurally related to paeoniflorin, another bioactive compound found in the same plant.
Preparation Methods
Synthetic Routes and Reaction Conditions
Debenzoylpaeoniflorgenin can be synthesized through the hydrolysis of paeoniflorin. The process involves the alkali hydrolysis of paeoniflorin, followed by extraction, impurity removal, and crystallization . The reaction conditions typically include the use of an alkaline medium to facilitate the hydrolysis process.
Industrial Production Methods
The industrial production of this compound is not well-documented, but it likely involves large-scale extraction from the roots of Paeonia lactiflora, followed by purification processes to isolate the compound. The use of advanced extraction techniques and purification methods would be essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Debenzoylpaeoniflorgenin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the carbonyl groups in the structure.
Substitution: Substitution reactions can occur at the hydroxyl or benzoyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols. Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Debenzoylpaeoniflorgenin has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of monoterpene glycosides and their chemical properties.
Biology: The compound is studied for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: This compound has shown potential in the treatment of hyperglycemia and other metabolic disorders.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of debenzoylpaeoniflorgenin involves its interaction with various molecular targets and pathways. It has been shown to exert antihyperglycemic effects by increasing glucose utilization and reducing blood sugar levels in glucose-challenged rats . The compound does not affect plasma insulin levels, indicating an insulin-independent mechanism. It may also modulate other pathways related to glucose metabolism and cellular energy balance.
Comparison with Similar Compounds
Debenzoylpaeoniflorgenin is structurally similar to other monoterpene glycosides, such as paeoniflorin and benzoylpaeoniflorin. it is unique in its specific pharmacological activities and chemical properties. Similar compounds include:
Properties
Molecular Formula |
C10H14O5 |
|---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
(1R,2S,3R,5R,6R,8S)-2-(hydroxymethyl)-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decane-3,6-diol |
InChI |
InChI=1S/C10H14O5/c1-7-3-9(12)5-2-10(7,13)8(5,4-11)6(14-7)15-9/h5-6,11-13H,2-4H2,1H3/t5-,6-,7+,8+,9-,10+/m1/s1 |
InChI Key |
RHKVYLDCYDYZMU-MHCVYJKHSA-N |
Isomeric SMILES |
C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)CO)O)O |
Canonical SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[6-(2-hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11931301.png)
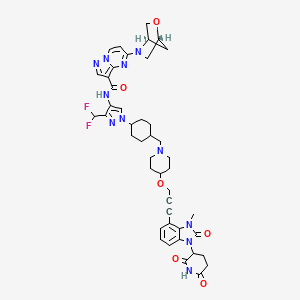

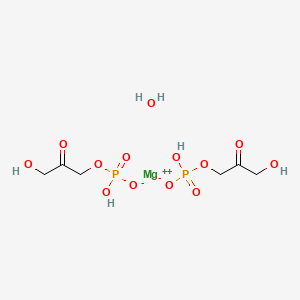

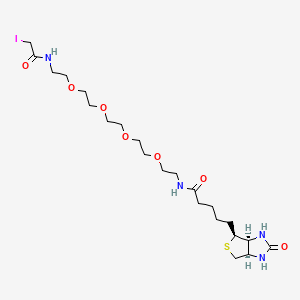
![[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino] 4-(dimethylamino)butanoate](/img/structure/B11931337.png)
![(3S,5R,8S,9R,10S,13R,14S,17S)-3,5-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B11931338.png)
![4-[[di(pyrazin-2-yl)amino]methyl]-N-hydroxybenzamide;hydrochloride](/img/structure/B11931341.png)
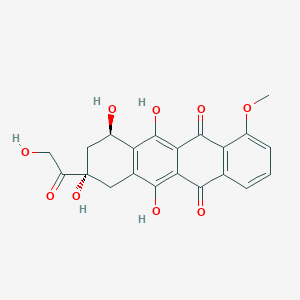
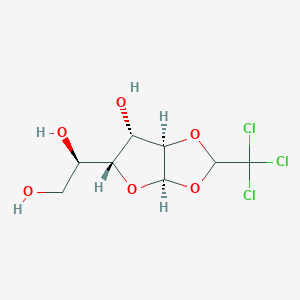
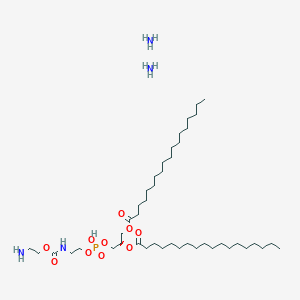
![N-[2-[2-fluoro-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenyl]pyridin-4-yl]-2-methoxy-5-morpholin-4-ylpyridine-3-sulfonamide](/img/structure/B11931364.png)

